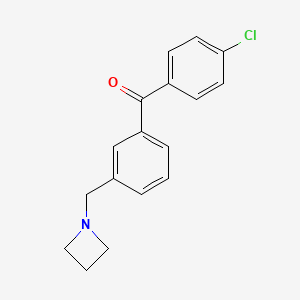

3-Azetidinomethyl-4'-chlorobenzophenone

Description

Contextualizing Benzophenone (B1666685) Derivatives in Contemporary Organic and Materials Chemistry

Benzophenone and its derivatives are a cornerstone of modern organic chemistry, recognized for their robust photochemical properties and versatility as synthetic building blocks. nih.govnih.gov The diarylketone structure of benzophenone serves as a rigid scaffold that can be functionalized to modulate its electronic and steric properties. In materials chemistry, benzophenones are pivotal in the development of organic electronics. They are extensively used as host materials and emitters in Organic Light-Emitting Diodes (OLEDs), including thermally activated delayed fluorescent (TADF) emitters, due to their high intersystem crossing efficiency which facilitates the conversion of triplet excitons into emissive singlet excitons, leading to high quantum efficiencies. mdpi.com Furthermore, their ability to act as photoinitiators for UV-curing inks, coatings, and adhesives is a major industrial application. nih.govrsc.org

In the realm of medicinal chemistry, the benzophenone framework is a "ubiquitous structure" found in numerous natural products and synthetic drugs. nih.govrsc.org These compounds exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govrsc.org Marketed drugs such as the NSAID Ketoprofen and the cholesterol-lowering agent Fenofibrate feature the benzophenone core, highlighting its pharmacological relevance. nih.gov The 4-chlorobenzophenone (B192759) moiety, specifically, is a known transformation product of several pharmaceutical compounds, including the antihistamine Cetirizine. nih.gov

Table 1: Representative Benzophenone Derivatives and Their Applications

| Derivative | Application Area | Specific Use/Property |

| Ketoprofen | Medicinal Chemistry | Nonsteroidal anti-inflammatory drug (NSAID) nih.gov |

| Fenofibrate | Medicinal Chemistry | Antihyperlipidemic agent nih.gov |

| 2-Hydroxy-4-methoxybenzophenone | Materials Chemistry | UV absorber in sunscreens and plastics researchgate.net |

| Benzophenone-carbazole hybrids | Materials Chemistry | Photoinitiators for 3D printing rsc.org |

| Benzophenone-thiazole derivatives | Medicinal Chemistry | Inhibition of VEGF-A in cancer models nih.gov |

Significance of Azetidine (B1206935) Scaffolds in Modern Medicinal and Supramolecular Chemistry

Azetidine, a four-membered nitrogen-containing heterocycle, has emerged as a valuable and privileged scaffold in medicinal chemistry. nih.gov Its significance stems from a unique combination of properties:

Conformational Rigidity: The strained four-membered ring restricts conformational flexibility. In drug design, this rigidity can pre-organize appended functional groups into a bioactive conformation, reducing the entropic penalty of binding to a biological target and potentially increasing affinity and selectivity. enamine.net

Improved Physicochemical Properties: The incorporation of an azetidine ring can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability compared to more flexible or larger aliphatic amines. researchgate.net

Bioisosteric Replacement: Azetidine can serve as a bioisostere for other cyclic systems, offering a novel vector in three-dimensional space for exploring structure-activity relationships (SAR).

These attributes have led to the inclusion of azetidine in numerous bioactive compounds and approved drugs, such as the antihypertensive calcium channel blocker Azelnidipine. enamine.net The azetidine moiety is associated with a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects. nih.gov In supramolecular chemistry, azetidine derivatives, particularly 3-aminoazetidine, are being explored as turn-inducing elements to facilitate the efficient synthesis of small macrocyclic peptides, which are of growing importance in drug development. researchgate.net

Table 2: Bioactive Molecules and Scaffolds Containing the Azetidine Ring

| Compound/Scaffold | Primary Application/Activity | Significance |

| Azelnidipine | Antihypertensive | An example of a successful, marketed drug containing an azetidine ring. enamine.net |

| Quinolone-Azetidine Hybrids | Antibacterial | Show superior activity against resistant bacteria compared to some fluoroquinolones. lifechemicals.com |

| Azetidine Amides | Anticancer | Act as potent small-molecule STAT3 inhibitors. nih.gov |

| 3-Aminoazetidine (3-AAz) | Peptide Synthesis | Serves as a turn-inducing element for macrocyclization. researchgate.net |

Rationale for Comprehensive Investigation of 3-Azetidinomethyl-4'-chlorobenzophenone

The rationale for a focused investigation of this compound is built upon the potential for novel and enhanced properties arising from the combination of its constituent parts.

Synergistic Interplay of Benzophenone and Azetidine Structural Motifs

The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, is a powerful strategy in drug discovery to achieve synergistic effects, improved selectivity, or multi-target activity. mdpi.comnih.gov In this compound, the benzophenone moiety acts as a rigid, lipophilic anchor with established photochemical and biological potential. nih.govmdpi.com The 4'-chloro substituent can modulate electronic properties and participate in halogen bonding, potentially influencing binding to biological targets.

The 3-azetidinomethyl group introduces a polar, conformationally restricted, and basic nitrogen center. This can serve multiple functions:

Pharmacokinetic Modulation: It can improve solubility and other ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net

Target Interaction: The basic nitrogen can act as a key hydrogen bond acceptor or form salt bridges with acidic residues in protein targets, such as enzymes or receptors.

Structural Vector: It provides a well-defined exit vector for further chemical modification to explore structure-activity relationships.

The synergistic hypothesis is that the azetidine ring will confer improved drug-like properties and introduce new, specific interactions with biological targets, while the benzophenone core provides the foundational scaffold for activity, be it as an enzyme inhibitor, a receptor antagonist, or a photochemically active agent. nih.govgenesispub.org

Theoretical Foundations for the Exploration of Novel Chemical Entities

The exploration of novel chemical entities like this compound is grounded in established chemical and pharmacological principles. Fragment-based drug design (FBDD) advocates for the use of small, rigid molecular fragments like azetidine to build potent and selective ligands. enamine.net The conformational restriction imposed by the azetidine ring is a key tenet of this approach, as it simplifies the complexity of ligand-receptor binding interactions.

Furthermore, computational chemistry provides a strong theoretical basis for investigating such molecules in silico before committing to extensive synthetic work. nih.gov Molecular docking and molecular dynamics simulations can predict the binding modes and affinities of the compound with various biological targets, such as kinases, proteases, or G-protein coupled receptors. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models, built from data on related benzophenone and azetidine derivatives, can be used to predict biological activity and guide the design of analogues with optimized properties. researchgate.net

Scope and Strategic Objectives of Academic Research Initiatives

A comprehensive academic research program focused on this compound would be multi-faceted, aiming to fully characterize its chemical, physical, and biological properties. The strategic objectives would include:

Synthesis and Characterization:

To develop and optimize a robust, scalable synthetic route to this compound and its analogues.

To perform complete spectroscopic characterization (NMR, IR, Mass Spectrometry) and, if possible, obtain a single-crystal X-ray structure to confirm its three-dimensional architecture.

Medicinal Chemistry Evaluation:

To screen the compound against a diverse panel of biological targets, including enzymes (e.g., cholinesterases, kinases) and receptors (e.g., histamine (B1213489) H3) implicated in diseases like cancer and neurodegenerative disorders. nih.govnih.gov

To synthesize a library of analogues by modifying both the benzophenone and azetidine rings to establish clear structure-activity relationships (SAR).

To conduct in vitro ADME profiling to assess metabolic stability and permeability.

Materials Science Investigation:

To investigate its photophysical properties, including UV-Vis absorption, fluorescence emission, and quantum yield.

To evaluate its potential as a component in organic electronic devices or as a novel photoinitiator. mdpi.com

Computational Modeling:

To build and validate computational models to rationalize observed biological activities and guide the design of next-generation compounds with enhanced potency and selectivity. nih.govresearchgate.net

Through this integrated approach, the scientific community can fully elucidate the potential of this compound, paving the way for its potential application in developing new therapeutics or advanced materials.

Properties

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO/c18-16-7-5-14(6-8-16)17(20)15-4-1-3-13(11-15)12-19-9-2-10-19/h1,3-8,11H,2,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHADGBZJUSQTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643253 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-63-6 | |

| Record name | Methanone, [3-(1-azetidinylmethyl)phenyl](4-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Chemical Transformations

Elucidating Efficient Synthetic Pathways to 3-Azetidinomethyl-4'-chlorobenzophenone

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of this compound reveals several potential disconnections, guiding the selection of appropriate starting materials and synthetic routes. The primary disconnections can be made at the carbon-carbon bond of the ketone or at the carbon-nitrogen bond formed during the introduction of the azetidine (B1206935) group.

Two principal retrosynthetic strategies emerge:

Strategy A: Disconnection of the bond between the azetidine nitrogen and the methyl group. This approach involves the late-stage introduction of the azetidine ring onto a pre-formed benzophenone (B1666685) scaffold, such as 3-(halomethyl)-4'-chlorobenzophenone.

Strategy B: Disconnection of one of the aryl-carbonyl bonds. This strategy focuses on forming the benzophenone core using precursors that already contain the required azetidinomethyl and chloro substituents. This can be achieved via classical methods like Friedel-Crafts acylation or through modern cross-coupling reactions.

The 4-chlorophenyl moiety is a common structural motif, and its precursors are readily available. For benzophenone synthesis, several key synthons can be considered:

4-Chlorobenzoyl chloride: A highly reactive acylating agent, ideal for Friedel-Crafts reactions.

Chlorobenzene: Can serve as the aryl nucleophile in Friedel-Crafts acylations when reacted with a suitable benzoyl derivative.

4-Chlorophenylboronic acid: A key precursor for transition metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling. wikipedia.org

(4-Chlorophenyl)zinc halides: Organozinc reagents used in Negishi cross-coupling reactions. researchgate.netwikipedia.org

The incorporation of the azetidine ring, a strained four-membered heterocycle, can be accomplished either by building the ring from an acyclic precursor or by attaching a pre-synthesized azetidine molecule.

For the synthesis of this compound, the most direct approach involves the nucleophilic substitution of a suitable electrophile by azetidine. This typically involves a precursor like 3-(bromomethyl)-4'-chlorobenzophenone or 3-(tosyloxymethyl)-4'-chlorobenzophenone.

Alternatively, if constructing the azetidinomethyl group from simpler precursors, established methods for azetidine synthesis could be adapted. These include:

Intramolecular Cyclization: The most common method involves the intramolecular displacement of a leaving group on a γ-amino alcohol or γ-haloamine.

[2+2] Cycloadditions: The Aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines.

Ring Expansion/Contraction: Methods involving the expansion of aziridines or the contraction of larger rings like pyrrolidines can also yield the azetidine core.

For practical synthesis of the target molecule, coupling a pre-formed benzophenone with azetidine is often the more convergent and efficient strategy.

Exploration of Modern Catalytic Approaches for Benzophenone Formation

The formation of the diaryl ketone core is a critical step. While classical methods are robust, modern catalytic approaches offer advantages in terms of efficiency, substrate scope, and milder reaction conditions.

The Friedel-Crafts acylation is a cornerstone of benzophenone synthesis, involving the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst. nih.gov For the target molecule, this could involve the reaction of 4-chlorobenzoyl chloride with 3-(azetidinomethyl)benzene or, conversely, the reaction of 3-(azetidinomethyl)benzoyl chloride with chlorobenzene.

A significant challenge in this approach is the potential for the basic nitrogen of the azetidine ring to coordinate with and deactivate the Lewis acid catalyst (e.g., AlCl₃). This often necessitates the use of more than stoichiometric amounts of the catalyst. google.com To overcome this, several catalytic enhancements have been developed:

Use of Milder Lewis Acids: Catalysts such as FeCl₃, ZnCl₂, or supported Lewis acids can be effective and may require less catalyst loading. researchgate.net

Heterogeneous Catalysts: Using solid acid catalysts like zeolites or graphite (B72142) can simplify product purification and catalyst recovery. researchgate.net

High-Temperature Conditions: In some cases, using a moderately active catalyst at higher temperatures can drive the reaction to completion with sub-stoichiometric catalyst amounts. researchgate.net

| Catalyst | Typical State | Key Advantages | Potential Limitations |

|---|---|---|---|

| AlCl₃ | Stoichiometric | High reactivity, widely applicable. oregonstate.edu | Often requires >1 equivalent, harsh conditions, complex workup. google.com |

| FeCl₃ | Catalytic/Stoichiometric | Less reactive than AlCl₃, can be used catalytically at high temp. researchgate.net | May require higher temperatures, lower yields with deactivated arenes. |

| ZnCl₂ | Catalytic | Mild Lewis acid, useful for activated arenes. | Generally low reactivity for deactivated systems. |

| Graphite/Zeolites | Catalytic (Heterogeneous) | Easy separation, reusable, potentially milder conditions. | Substrate-specific activity, potential for lower reaction rates. |

Transition metal-catalyzed cross-coupling reactions provide powerful and versatile alternatives to Friedel-Crafts acylation for C-C bond formation.

Suzuki-Miyaura Coupling: This reaction has become a premier method for forming aryl-aryl bonds and can be adapted for ketone synthesis. wikipedia.orglibretexts.org The synthesis of this compound via this method would typically involve the palladium-catalyzed coupling of a 3-(azetidinomethyl)phenylboronic acid derivative with 4-chlorobenzoyl chloride. nih.gov Key advantages include mild reaction conditions and high functional group tolerance, which is crucial given the presence of the azetidine moiety. A variety of palladium catalysts and ligands can be employed to optimize the reaction. nih.gov

Negishi Coupling: The Negishi reaction couples an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This method is known for its high reactivity and functional group tolerance. openochem.orgrsc.org The synthesis could proceed by coupling a 3-(azetidinomethyl)phenylzinc halide with 4-chlorobenzoyl chloride. While highly effective, the preparation and handling of air- and moisture-sensitive organozinc reagents require careful experimental technique. openochem.org

Heck Coupling: While the Heck reaction is primarily used to form C-C bonds to alkenes, variations and related carbonylative couplings can also lead to ketone products, though this is a less direct route for benzophenone synthesis compared to Suzuki or Negishi couplings.

| Reaction | Key Reactants | Common Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid/ester + Aryl halide/triflate | Pd(PPh₃)₄, PdCl₂(dppf), etc. nih.gov | High functional group tolerance, stable reagents, mild conditions. libretexts.org | Base-sensitive substrates can be problematic. |

| Negishi | Arylzinc halide + Aryl halide/triflate | Pd(PPh₃)₄, Ni(acac)₂, etc. wikipedia.org | High reactivity, tolerates many functional groups. rsc.org | Organozinc reagents are moisture/air sensitive. openochem.org |

| Heck | Arene/Alkene + Aryl halide/triflate | Pd(OAc)₂, PdCl₂ | Tolerant of many functional groups. | Less direct for diaryl ketone synthesis; often forms styrenes. |

Advanced Strategies for Azetidine Ring Synthesis and Functionalization

Modern methods for azetidine synthesis often rely on intramolecular cyclization reactions. frontiersin.orgnih.gov One common approach involves the cyclization of 1,3-difunctionalized precursors. For instance, a γ-amino alcohol can be converted into a γ-amino halide or sulfonate, which then undergoes intramolecular nucleophilic substitution to form the azetidine ring. Another powerful strategy is the intramolecular aminolysis of epoxides, where a cis-3,4-epoxy amine can be treated with a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), to promote regioselective ring closure to the corresponding azetidin-3-ol. frontiersin.orgnih.gov

[2+2] cycloaddition reactions, such as the aza Paternò-Büchi reaction between an imine and an alkene, offer a direct route to functionalized azetidines. chemrxiv.org Additionally, ring expansion of aziridines and ring contraction of larger heterocycles like pyrrolidines provide alternative pathways to the azetidine core. magtech.com.cnnih.gov The use of strained 1-azabicyclo[1.1.0]butanes as precursors allows for the introduction of functionality at the 1- and 3-positions of the azetidine ring through strain-release-driven reactions. rsc.orgnih.gov

The functionalization of a pre-formed azetidine ring is also a key strategy. N-protected 3-haloazetidines are versatile building blocks for introducing various substituents at the 3-position. arkat-usa.org For the synthesis of this compound, a plausible precursor would be an N-protected 3-(halomethyl)azetidine or azetidine-3-methanol, which can be subsequently activated for coupling.

Optimization of Reaction Conditions and Process Scalability

The optimization of reaction conditions is crucial for achieving high yields and purity, particularly when considering the potential for large-scale production. numberanalytics.com Key parameters that are typically optimized include the choice of solvent, temperature, reaction time, and catalyst. For instance, in Lewis acid-catalyzed cyclizations, screening different catalysts and their loadings is essential to maximize efficiency and minimize side reactions. frontiersin.orgnih.gov

In the context of scaling up heterocyclic compound synthesis, several factors need to be considered. numberanalytics.com Batch processes, which are common in laboratory-scale synthesis, may need to be adapted or replaced with continuous flow chemistry for industrial production. numberanalytics.com Flow chemistry can offer better control over reaction parameters, improved safety, and higher throughput. numberanalytics.com Purification methods also need to be scalable, with a preference for crystallization over chromatographic methods where possible. The development of a robust and scalable process requires a thorough understanding of the reaction kinetics and thermodynamics. sciencescholar.us

Derivatization and Targeted Functionalization Strategies

Once this compound is synthesized, it can be further modified to fine-tune its properties. These derivatization strategies can be directed at either the benzophenone core or the azetidine ring.

Regioselective Modifications of the Benzophenone Core and Azetidine Ring

Regioselectivity, the control of the site of chemical reaction, is a key consideration in the derivatization of this compound. wikipedia.org The benzophenone core offers several positions for modification. The aromatic ring bearing the chloro substituent is deactivated towards electrophilic aromatic substitution, while the other phenyl ring is activated by the azetidinomethyl group at the meta position. However, direct C-H functionalization offers a more modern approach. For example, transition metal-catalyzed C-H borylation can introduce a boron-containing group at a specific position, which can then be further elaborated. acs.org The use of directing groups can control the regioselectivity of such reactions. acs.org Benzophenone itself can act as a photosensitizer in C-H functionalization reactions, facilitating the formation of benzylic radicals for subsequent coupling. nih.govrsc.orgresearcher.life

The azetidine ring also presents opportunities for regioselective functionalization. The nitrogen atom of the azetidine is a nucleophilic site and can be readily alkylated, acylated, or arylated. researchgate.net If the nitrogen is protected, deprotection followed by functionalization is a common sequence. researchgate.net The 3-position of the azetidine ring is another site for modification, although in the parent compound this position is already substituted.

Introduction of Functional Groups for Enhanced Molecular Properties

The introduction of specific functional groups can significantly alter the physicochemical and biological properties of this compound. For example, adding polar groups such as hydroxyl or carboxyl groups can increase water solubility. Introducing hydrogen bond donors or acceptors can modulate interactions with biological targets. The chloro group on the benzophenone core can be replaced with other halogens or functional groups through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

The azetidine nitrogen can be functionalized with a variety of groups to explore structure-activity relationships. For instance, appending a basic amine or a polar side chain could influence the molecule's pharmacokinetic profile.

Stereoselective Synthesis of Enantiomeric or Diastereomeric Forms (if applicable)

The parent molecule, this compound, is achiral. However, derivatization can introduce one or more chiral centers, leading to the formation of enantiomers or diastereomers. For example, if a substituent is introduced at the methylene (B1212753) bridge connecting the azetidine ring to the benzophenone core, a chiral center would be created.

In such cases, stereoselective synthesis would be necessary to obtain a single enantiomer or diastereomer. This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries. nih.govacs.org For instance, the synthesis of chiral C2-substituted azetidines has been accomplished using chiral tert-butanesulfinamides. acs.org Asymmetric hydrogenation of prochiral precursors is another powerful method for establishing stereocenters. nih.govnih.gov The separation of enantiomers from a racemic mixture via chiral chromatography is also a possibility, though less efficient than stereoselective synthesis.

Synthesis of Structural Analogs for Comprehensive Structure-Property Relationship Studies

The synthesis of a library of structural analogs is a cornerstone of medicinal chemistry and materials science, as it allows for the systematic investigation of structure-property relationships. nih.govacs.orgnih.govacs.org By making systematic changes to the structure of this compound and evaluating the impact on its properties, researchers can identify key structural features responsible for a desired activity or property.

| Modification Site | Potential Modifications | Rationale |

| 4'-Chloro Position | F, Br, I, CF₃, OCH₃, CN | To probe the effect of electronics and sterics on activity. acs.org |

| Benzophenone Core | Introduction of substituents on either aromatic ring | To explore additional binding interactions and modify physical properties. |

| Azetidine Ring | N-alkylation, N-acylation, N-arylation | To modulate basicity, lipophilicity, and steric bulk. |

| Methylene Linker | Homologation, introduction of substituents | To alter the distance and relative orientation of the azetidine and benzophenone moieties. |

These studies are essential for optimizing the lead compound and developing new molecules with improved characteristics. nih.gov

In-depth Analysis of this compound Reveals a Gap in Current Scientific Literature

A comprehensive review of available scientific databases and scholarly articles reveals a significant lack of published research on the chemical compound this compound. Despite its well-defined structure, detailed experimental data pertaining to its advanced structural elucidation and conformational analysis appears to be absent from the current body of scientific literature. This includes a lack of specific data for this compound regarding high-resolution nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FTIR) and Raman spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction.

Consequently, a thorough discussion of its spectroscopic characterization and conformational preferences, as outlined in the requested article structure, cannot be provided at this time. The scientific community has yet to publish detailed findings on the complete structural assignment, vibrational fingerprints, elemental composition, solid-state molecular architecture, or the dynamic behavior of this specific molecule.

It is worth noting that a structurally related isomer, (4-(Azetidin-1-ylmethyl)phenyl)(3-chlorophenyl)methanone (CAS Number: 898756-46-2), is documented in chemical databases. chemicalbook.com However, due to the specific substitution pattern requested, information on this isomer cannot be used to accurately describe this compound.

The absence of published data highlights a potential area for future research. Detailed characterization of this compound would be necessary to understand its unique chemical and physical properties. Such studies would involve the synthesis and subsequent analysis of the compound using the advanced spectroscopic and crystallographic techniques mentioned above.

Until such research is conducted and published, a scientifically accurate and detailed article on the advanced structural elucidation and conformational analysis of this compound cannot be generated.

Advanced Structural Elucidation and Conformational Analysis

Conformational Preferences and Dynamic Behavior in Solution and Solid State

Steric and Electronic Influences on Azetidine (B1206935) Ring Conformation

The four-membered azetidine ring is inherently strained and adopts a non-planar, puckered conformation to alleviate some of this strain. rsc.orgresearchgate.net The degree of this puckering and the preferred conformation are significantly influenced by the nature and size of the substituents attached to the ring. In 3-Azetidinomethyl-4'-chlorobenzophenone, the substituent at the 3-position is a bulky 4'-chlorobenzophenone methyl group, which exerts considerable steric pressure.

Electronically, the nitrogen atom in the azetidine ring introduces polarity and is a site for potential interactions. The interplay between the electron-withdrawing nature of the 4'-chlorobenzophenone moiety and the electron-donating character of the azetidine nitrogen can influence the bond lengths and angles within the ring. Furthermore, the electronic properties of substituents can have a subtle but important impact on the conformational preferences of heterocyclic rings. researchgate.net

Table 1: Predicted Steric and Electronic Effects on Azetidine Ring Geometry

| Parameter | Influencing Factor | Predicted Effect | Rationale |

| Ring Puckering Angle | Steric hindrance from the 3-substituent | Increased puckering | Minimizes steric repulsion between the substituent and ring protons. |

| Substituent Orientation | Steric bulk of the benzophenone (B1666685) group | Preference for pseudo-equatorial position | Reduces 1,3-diaxial-like interactions, leading to greater stability. |

| C-N Bond Lengths | Electronic nature of the nitrogen and substituents | Minor alterations from standard values | The interplay of inductive effects can subtly modify bond lengths. |

Analysis of Intramolecular Non-Covalent Interactions Contributing to Conformational Stability

Beyond classical steric and electronic effects, intramolecular non-covalent interactions play a crucial role in stabilizing specific conformations of this compound. researchgate.net These weak interactions, though individually small, can collectively have a significant impact on the conformational energy landscape.

Several types of non-covalent interactions are plausible within this molecule:

C-H···O Interactions: The hydrogen atoms on the azetidine ring and the methyl linker can potentially form weak hydrogen bonds with the oxygen atom of the carbonyl group in the benzophenone moiety. The geometry of the molecule will determine the feasibility and strength of these interactions.

C-H···π Interactions: The hydrogen atoms of the azetidine ring could also interact with the electron-rich π-systems of the two phenyl rings of the benzophenone core.

Halogen···O Interactions: A potential, albeit likely weak, interaction could exist between the chlorine atom on one phenyl ring and the carbonyl oxygen.

Table 2: Potential Intramolecular Non-Covalent Interactions

| Interaction Type | Donor | Acceptor | Estimated Distance (Å) | Potential Stabilizing Energy (kcal/mol) |

| C-H···O | Azetidine C-H | Carbonyl Oxygen | 2.2 - 2.8 | 0.5 - 1.5 |

| C-H···π | Azetidine C-H | Phenyl Ring | 2.5 - 3.0 | 0.2 - 1.0 |

| Halogen···O | Chlorine | Carbonyl Oxygen | > 3.0 | < 0.5 |

Computational Conformer Generation and Energy Profiling

To comprehensively understand the conformational preferences of this compound, computational methods are invaluable. thescience.dev By systematically rotating the rotatable bonds in the molecule—specifically the C-C bond linking the azetidine and methyl group, the C-C bond between the methyl and the benzophenone, and the C-C bonds connecting the phenyl rings to the carbonyl group—a potential energy surface can be generated.

Computational modeling would likely reveal several low-energy conformers. The relative energies of these conformers would be determined by the balance of a few key factors:

The puckering of the azetidine ring.

The torsional angles of the linker chain.

The orientation of the two phenyl rings relative to the carbonyl group.

The presence or absence of stabilizing intramolecular non-covalent interactions.

An energy profile would quantify the energy differences between these conformers, allowing for the identification of the most stable, or ground-state, conformation. It would also reveal the energy barriers to rotation between different conformers, providing insight into the molecule's flexibility. High-level quantum chemical methods would be necessary to accurately capture the subtle non-covalent interactions that contribute to conformational stability. nih.govresearchgate.net

Table 3: Hypothetical Relative Energies of Plausible Conformers

| Conformer | Azetidine Puckering | Substituent Orientation | Key Torsional Angles (degrees) | Relative Energy (kcal/mol) | Key Stabilizing Interactions |

| A | High | Pseudo-equatorial | ~180 (anti-periplanar) | 0.00 | C-H···O, minimized steric repulsion |

| B | High | Pseudo-equatorial | ~60 (gauche) | 1.2 | Potential C-H···π, increased steric strain |

| C | Low | Pseudo-equatorial | ~180 (anti-periplanar) | 2.5 | Increased ring strain |

| D | High | Pseudo-axial | ~180 (anti-periplanar) | > 4.0 | Significant steric clash |

Electronic Structure and Photophysical Characterization

Detailed Analysis of Electronic Absorption and Emission Characteristics

No experimental data on the UV-Vis absorption spectrum of 3-Azetidinomethyl-4'-chlorobenzophenone is available in the reviewed literature.

There are no published studies on the steady-state or time-resolved fluorescence spectroscopy of this compound. Consequently, any potential deviations from Kasha's rule for this compound have not been investigated.

Information regarding the phosphorescence spectroscopy and the characterization of the triplet state of this compound could not be located in publicly available scientific records.

No data on the excited-state lifetimes or quantum yields for either fluorescence or phosphorescence of this compound has been reported.

Theoretical Descriptions of Electronic States and Transitions

A search for theoretical studies employing TD-DFT or other computational methods to determine the excitation energies and oscillator strengths of this compound yielded no results.

Solvent Effects on Photophysical Behavior and Proton-Transfer Dynamics

Further experimental and computational studies are required to elucidate the specific characteristics of this compound.

Intermolecular Interactions and Principles of Molecular Recognition

Characterization of Non-Covalent Interactions in Various Phases

The assembly of 3-Azetidinomethyl-4'-chlorobenzophenone into a stable crystal lattice is driven by a hierarchy of non-covalent interactions. These forces, while individually weak compared to covalent bonds, collectively provide the enthalpic driving force for crystallization and determine the final packing motif.

Hydrogen bonds are among the most significant directional forces in the crystal packing of this compound. The molecule possesses both hydrogen bond donor and acceptor sites, allowing for the formation of robust intermolecular networks.

Donor Capability: The primary hydrogen bond donor is the secondary amine within the azetidine (B1206935) ring (N-H). This group can engage in strong N-H···O or N-H···N hydrogen bonds. Studies on related azetidine derivatives have highlighted the critical role of such N-H interactions in defining molecular conformation and aggregation. nih.govnih.gov

Acceptor Capability: The molecule features two principal hydrogen bond acceptor sites. The most prominent is the oxygen atom of the carbonyl group (C=O), which is a strong acceptor due to its high electronegativity and lone pairs of electrons. The nitrogen atom of the azetidine ring also possesses a lone pair and can act as a hydrogen bond acceptor. nih.gov The interplay between these acceptor sites with the N-H donor of a neighboring molecule can lead to the formation of dimers, chains, or more complex three-dimensional architectures.

| Site | Functional Group | Capability | Potential Interaction Partner |

|---|---|---|---|

| Azetidine Nitrogen | -NH- | Donor | Carbonyl Oxygen (O=C), Azetidine Nitrogen (N) |

| Azetidine Nitrogen | -NH- | Acceptor | Azetidine N-H |

| Carbonyl Oxygen | C=O | Acceptor | Azetidine N-H |

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species. acs.org This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the C-X covalent bond. acs.org

In this compound, the chlorine atom attached to the phenyl ring is a potential halogen bond donor. It can form attractive interactions with nucleophilic sites on adjacent molecules, such as the carbonyl oxygen or the azetidine nitrogen. The strength of these interactions generally increases with the polarizability of the halogen atom (I > Br > Cl), making chlorine a relatively moderate halogen bond donor. oup.com The presence of electron-withdrawing groups on the aromatic ring can enhance the positive character of the σ-hole, thereby strengthening the halogen bond. oup.com Analysis of crystal structures of similar chlorinated organic compounds frequently reveals the importance of C-Cl···O or C-Cl···N contacts in directing the supramolecular assembly. nih.gov

The presence of two aromatic rings (a phenyl group and a 4-chlorophenyl group) facilitates π-stacking interactions, which are crucial for the stabilization of the crystal structure. These interactions arise from a combination of electrostatic and dispersion forces between the π-electron clouds of the aromatic systems. libretexts.org The common geometries for π-stacking include:

Parallel-displaced: Where the rings are parallel but offset from one another.

T-shaped (or edge-to-face): Where the edge of one ring points towards the face of another.

Sandwich: Where the rings are stacked directly on top of each other, an arrangement that is often electrostatically unfavorable unless one ring is electron-rich and the other is electron-poor. wikipedia.org

Van der Waals Forces: These dispersion forces are ubiquitous and arise from temporary fluctuations in electron density. They are the sum of all atom-atom contacts, with H···H, C···H, and Cl···H contacts typically constituting a large portion of the molecular surface. In closely packed crystals, these interactions provide a significant contribution to the lattice energy. nih.govresearchgate.net

Electrostatic Contributions: The permanent dipole moments associated with the polar C=O, C-N, N-H, and C-Cl bonds result in significant electrostatic interactions. These forces contribute to the alignment of molecules within the crystal lattice to maximize attractive dipole-dipole interactions and minimize repulsion. The molecular electrostatic potential surface indicates regions of positive and negative charge, which guide the approach of interacting molecules. nih.gov

Quantitative and Qualitative Assessment of Intermolecular Forces

To move beyond a qualitative description, computational tools are employed to visualize and quantify the contributions of different intermolecular contacts to the crystal stability.

Hirshfeld surface analysis is a powerful method for analyzing intermolecular interactions in a crystal. It partitions the crystal space into regions where the electron density of a given molecule dominates, providing a visual and quantitative summary of its environment. mdpi.comscirp.orgrsc.org

The Hirshfeld surface can be mapped with various properties, most notably d_norm, which highlights regions of close contact. On a d_norm map, intense red spots indicate contacts that are shorter than the sum of the van der Waals radii, typically corresponding to strong interactions like hydrogen or halogen bonds. nih.govdergipark.org.tr

From the Hirshfeld surface, a 2D fingerprint plot is generated, which summarizes all intermolecular contacts as a scatter plot of the distance to the nearest atom inside the surface (d_i) versus the distance to the nearest atom outside the surface (d_e). The percentage contribution of each type of contact (e.g., H···H, O···H, Cl···H) to the total surface area can be calculated, offering a quantitative measure of their prevalence.

To assess the propensity of different atomic pairs to form contacts, Contact Enrichment Ratios (E_XY) are calculated. nih.gov The enrichment ratio compares the actual proportion of a contact (X···Y) in the crystal with the proportion that would be expected if all contacts were formed randomly. iucr.orgresearchgate.net

An E_XY > 1.0 indicates that the contact is favored, or "enriched."

An E_XY < 1.0 suggests the contact is disfavored, or "impoverished."

While specific crystallographic data for this compound is not available, a hypothetical analysis based on common findings for similar organic molecules would be expected to yield the results shown in Table 2. Strong, directional interactions like O···H and N···H contacts are typically highly enriched, reflecting their importance as hydrogen bonds. Contacts involving the chlorine atom (Cl···H) would also be expected to show enrichment, indicative of their role in either hydrogen or halogen bonding. Conversely, contacts between like-atoms with negative partial charges, such as O···O, are generally impoverished due to electrostatic repulsion. iucr.org

| Contact Type (X···Y) | Contribution to Surface (%) | Enrichment Ratio (E_XY) | Interpretation |

|---|---|---|---|

| H···H | 45.5 | 0.95 | Slightly impoverished; represents the bulk of van der Waals contacts. |

| C···H | 22.0 | 1.10 | Slightly enriched; indicative of C-H···π and other weak interactions. |

| O···H | 12.5 | 1.65 | Highly enriched; signifies strong C=O···H-N hydrogen bonds. |

| Cl···H | 8.5 | 1.30 | Enriched; suggests significant C-Cl···H interactions (hydrogen or halogen bonds). |

| N···H | 4.0 | 1.50 | Highly enriched; corresponds to N···H-N hydrogen bonds. |

| C···C | 3.5 | 1.20 | Enriched; reflects the presence of π-π stacking interactions. |

| Other | 4.0 | - | Minor contributions from other contacts (e.g., Cl···C, O···C). |

Note: The data presented in this table is illustrative and hypothetical, based on typical values for organic molecules with similar functional groups, as specific experimental data for this compound is not publicly available.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry is a powerful biophysical technique used to quantify the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

In a hypothetical ITC experiment involving this compound and a target macromolecule, a solution of the compound would be titrated into a solution containing the binding partner. The resulting heat changes would be measured to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these direct measurements, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated using the equation:

ΔG = -RTlnKa = ΔH - TΔS

(where R is the gas constant and T is the absolute temperature).

This data is crucial for understanding the forces driving the binding event. For instance, a negative enthalpy change suggests favorable bonding interactions such as hydrogen bonds and van der Waals forces. A positive entropy change often indicates the release of bound solvent molecules upon binding, a significant driver of hydrophobic interactions.

Hypothetical Thermodynamic Data for this compound Binding

| Parameter | Symbol | Value | Unit |

| Association Constant | Ka | Data not available | M-1 |

| Dissociation Constant | Kd | Data not available | M |

| Enthalpy Change | ΔH | Data not available | kcal/mol |

| Entropy Change | ΔS | Data not in available | cal/mol·K |

| Gibbs Free Energy Change | ΔG | Data not available | kcal/mol |

| Stoichiometry | n | Data not available |

This table represents the typical data obtained from an ITC experiment; however, no specific values for this compound have been published.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Solution-State Intermolecular Proximity

Nuclear Overhauser Effect Spectroscopy (NOESY) is a nuclear magnetic resonance (NMR) technique that provides information about the spatial proximity of atoms within a molecule or between interacting molecules. It is particularly valuable for determining the three-dimensional structure of molecules and their complexes in solution.

A NOESY experiment detects through-space interactions between protons that are close to each other (typically within 5 Å). When applied to a complex of this compound and its binding partner, intermolecular NOEs would be observed between protons of the compound and protons of the target. These cross-peaks in the NOESY spectrum serve as distance restraints, allowing for the construction of a detailed 3D model of the bound conformation. This information reveals which parts of the compound are in close contact with the receptor, identifying the specific binding orientation and key intermolecular contacts.

Fundamental Principles Governing Molecular Recognition by this compound

The molecular recognition of this compound by a biological target would be governed by a combination of non-covalent interactions. The specific nature and contribution of these forces would depend on the chemical environment of the binding site. Based on its structure, the following interactions are plausible:

Hydrogen Bonding: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor.

π-π Stacking: The two aromatic rings (the chlorobenzyl group and the phenyl group of the benzophenone (B1666685) moiety) can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein target.

Hydrophobic Interactions: The non-polar aromatic surfaces and the hydrocarbon portions of the molecule can participate in hydrophobic interactions, driven by the displacement of water molecules from the binding interface.

Halogen Bonding: The chlorine atom on the benzophenone ring can act as a halogen bond donor, interacting with a nucleophilic atom (like oxygen or nitrogen) in the binding pocket.

Dipole-Dipole Interactions: The carbonyl group (C=O) of the benzophenone is highly polarized and can participate in strong dipole-dipole interactions.

The precise combination and geometry of these interactions would determine the specificity and affinity of this compound for its molecular target. A comprehensive understanding would require experimental data from techniques such as X-ray crystallography or the aforementioned ITC and NOESY studies, which are currently unavailable in the public domain.

Computational Chemistry and Advanced Theoretical Investigations

Quantum Chemical Calculations for Ground State Properties

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These calculations would typically be performed using methodologies like Density Functional Theory (DFT) or ab initio methods to predict a wide range of molecular properties with high accuracy.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the global minimum energy structure. This would involve sophisticated geometry optimization algorithms that explore the potential energy surface of 3-Azetidinomethyl-4'-chlorobenzophenone to locate the lowest energy conformer. The resulting data would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters

| Parameter | Value |

|---|---|

| C=O Bond Length (Å) | Data not available |

| C-Cl Bond Length (Å) | Data not available |

| Azetidine (B1206935) Ring Puckering Angle (°) | Data not available |

| Dihedral Angle (Benzoyl-Azetidine) (°) | Data not available |

This table is for illustrative purposes only, as no specific data for this compound has been found.

The electronic structure of a molecule governs its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

An electrostatic potential (ESP) surface map would further illuminate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions.

Table 2: Hypothetical Electronic Properties

| Property | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

This table is for illustrative purposes only, as no specific data for this compound has been found.

Calculating the vibrational frequencies of the optimized structure is essential for several reasons. Firstly, it confirms that the structure is a true energy minimum. Secondly, it allows for the prediction of the infrared and Raman spectra, which can be compared with experimental data for identification purposes. From these frequencies, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated. Furthermore, by mapping the potential energy surface, the energy barriers between different conformations could be determined, providing insight into the molecule's flexibility.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. By simulating the motion of atoms and molecules, MD can reveal the conformational landscape and how it is influenced by the solvent.

MD simulations would generate a large number of different conformations of this compound as it moves in a simulated solvent. By averaging over this ensemble of structures, a more realistic picture of the molecule's properties in solution can be obtained, including average bond lengths, angles, and the population of different conformational states.

Computational Ligand-Target Interaction Modeling (Abstracted from biological context)

Computational ligand-target interaction modeling is a cornerstone of theoretical chemistry, utilized to predict and analyze the binding of a small molecule (a ligand) to a macromolecular target. nih.gov This process, primarily through molecular docking and molecular dynamics, elucidates the preferential binding poses, affinities, and the specific atomic interactions that stabilize the ligand-target complex. numberanalytics.comacs.org

Molecular Docking: The initial step in modeling the interaction of this compound with a hypothetical target would involve molecular docking. researchgate.net This technique computationally samples numerous conformations and orientations of the ligand within a defined binding site of a target structure. iaanalysis.com Sophisticated scoring functions are then used to rank these poses, estimating the binding affinity and identifying the most plausible binding mode. jscimedcentral.com For this compound, the docking process would explore the rotational freedom of the azetidine ring, the methyl linker, and the bond connecting the benzophenone (B1666685) moieties to find an energetically favorable conformation within the target's binding pocket. Key interactions would likely involve the chlorine atom, the carbonyl group, and the nitrogen of the azetidine ring.

Post-Docking Analysis: Following the initial docking, the resulting high-ranking poses would be subjected to more rigorous analysis. This involves examining the specific intermolecular forces at play, such as:

Hydrogen Bonds: The carbonyl oxygen and the azetidine nitrogen of the ligand are potential hydrogen bond acceptors or donors.

Hydrophobic Interactions: The two phenyl rings of the benzophenone scaffold can form significant hydrophobic contacts with nonpolar residues of a target.

Halogen Bonds: The chlorine atom on the benzophenone ring could participate in halogen bonding, a specific type of non-covalent interaction.

Molecular Dynamics (MD) Simulations: To refine the static picture provided by docking, molecular dynamics (MD) simulations are employed. nih.gov MD simulations model the atomic movements of the ligand-target system over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the target. researchgate.net For a complex of this compound, an MD simulation would reveal how the ligand settles into the binding site, the stability of key interactions identified in docking, and the role of surrounding solvent molecules. uzh.ch Properties such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to assess the stability of the complex and the flexibility of its components, respectively. researchgate.net

The table below presents a hypothetical summary of results from a molecular docking study of this compound with a generic target protein, illustrating the type of data generated in such an investigation.

| Interaction Parameter | Hypothetical Value/Residues | Description |

| Binding Energy (kcal/mol) | -8.5 | A scoring function's estimate of the binding affinity. A more negative value suggests a stronger interaction. |

| Hydrogen Bonds | TYR 88, GLN 121 | The carbonyl oxygen of the ligand forms a hydrogen bond with the hydroxyl group of Tyrosine 88. The azetidine nitrogen interacts with a side-chain amide of Glutamine 121. |

| Hydrophobic Interactions | LEU 45, VAL 76, PHE 152 | The chlorophenyl and phenyl rings of the ligand are situated in a hydrophobic pocket formed by Leucine 45, Valine 76, and Phenylalanine 152. |

| Halogen Bond | SER 90 | The chlorine atom of the ligand forms a halogen bond with the backbone oxygen of Serine 90. |

| RMSD of Ligand (Å) | 1.2 | The root mean square deviation of the ligand's atomic positions over a 100 ns MD simulation, indicating stability in the binding pose. |

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified results.

Force Field Development and Validation for Large-Scale Simulations

Molecular mechanics force fields are collections of equations and associated parameters designed to calculate the potential energy of a system of atoms. wikipedia.org For novel molecules like this compound, existing general-purpose force fields (e.g., GAFF, CGenFF) may not have parameters that accurately describe all aspects of its internal geometry and intermolecular interactions. nih.govfrontiersin.org Therefore, the development and validation of a specific force field are crucial for accurate and reliable large-scale simulations, such as extended MD simulations or free energy calculations. nih.gov

Parameterization Process: The process of developing a force field for a new molecule is known as parameterization. fiveable.me This involves determining values for parameters related to bonded (bond lengths, angles, dihedral angles) and non-bonded (van der Waals forces, electrostatic charges) terms. wikipedia.org

Quantum Mechanical (QM) Calculations: High-level QM calculations are performed on the molecule and its fragments to obtain reference data. acs.org This includes optimized geometries, vibrational frequencies (from Hessian calculations), and potential energy scans for rotating specific bonds (e.g., the bond connecting the azetidinomethyl group to the phenyl ring).

Charge Derivation: Partial atomic charges are derived by fitting them to reproduce the QM electrostatic potential. This is critical for accurately modeling electrostatic interactions with the target and solvent.

Parameter Fitting: The force field's bonded parameters (force constants and equilibrium values) are then adjusted to reproduce the QM-calculated geometries, vibrational frequencies, and torsional energy profiles. aip.org Non-bonded Lennard-Jones parameters may be taken from existing atom types or optimized to reproduce experimental data like heats of vaporization or density, if available. fiveable.me

Validation: Once a set of parameters is developed, it must be validated. fiveable.me This involves running simulations of the isolated molecule or its condensed phase and comparing the results against QM data not used in the fitting process or experimental data. chemrxiv.org For this compound, validation would involve ensuring that MD simulations can correctly reproduce its conformational preferences and dynamic behavior as predicted by QM.

The following table provides a hypothetical example of newly derived force field parameters for the unique azetidinomethyl-phenyl linkage in this compound.

| Parameter Type | Atoms Involved | Hypothetical Value | Description |

| Bond Stretching (k_b) | C_phenyl - C_methyl | 450 kcal/mol/Ų | The force constant for the bond connecting the phenyl ring to the methylene (B1212753) linker. |

| Angle Bending (k_θ) | C_phenyl - C_methyl - N_azetidine | 65 kcal/mol/rad² | The force constant for the angle involving the phenyl ring, the linker, and the azetidine nitrogen. |

| Torsional Dihedral (V_n) | C_phenyl-C_phenyl-C_methyl-N_azetidine | V1=0.5, V2=1.2 kcal/mol | The energy barriers for rotation around the bond connecting the phenyl ring and the methylene group, ensuring correct conformational sampling. |

| Partial Atomic Charge | N_azetidine | -0.45 e | The derived partial charge on the azetidine nitrogen atom for accurate electrostatic calculations. |

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified parameters.

Structure Activity Relationship Sar Studies

Methodological Frameworks for SAR Investigations for Benzophenone (B1666685) Derivatives

The systematic investigation of benzophenone derivatives, including 3-Azetidinomethyl-4'-chlorobenzophenone, relies on established methodological frameworks to elucidate the relationship between chemical structure and biological activity.

The rational design of compound libraries is a fundamental strategy in medicinal chemistry to explore the SAR of a lead compound. This approach involves the systematic modification of the molecular scaffold to assess the impact of these changes on biological activity. For benzophenone derivatives, this typically involves:

Modification of the Phenyl Rings: Introducing a variety of substituents at different positions on both phenyl rings to probe the electronic and steric requirements for optimal activity.

Alteration of the Ketone Linker: While less common, modifications to the carbonyl group can be explored to understand its role in molecular interactions.

Introduction of Diverse Moieties: Appending different functional groups, such as the azetidinomethyl group in the target compound, to explore new interaction points with biological targets.

The synthesis of a focused library of analogs of this compound would involve variations such as altering the position of the chloro and azetidinomethyl groups, substituting the chloro group with other halogens or electron-withdrawing/donating groups, and modifying the azetidine (B1206935) ring.

Through the analysis of data from rationally designed compound libraries, key structural elements essential for biological activity can be identified. For benzophenone derivatives, these often include:

The Benzophenone Core: This rigid scaffold serves as the foundational structure, orienting the substituent groups in a specific spatial arrangement.

Substituent Effects: The nature and position of substituents on the phenyl rings are critical. For instance, the 4'-chloro substituent in the target molecule is known to be an electron-withdrawing group, which can significantly influence the electronic properties of the entire molecule.

Hydrogen Bonding Capabilities: The introduction of groups capable of forming hydrogen bonds, such as the nitrogen atom in the azetidine ring, can lead to specific interactions with biological targets.

Influence of Structural Modifications on Intrinsic Molecular Properties

The biological activity of a molecule is intrinsically linked to its physicochemical properties. Structural modifications directly impact these properties, thereby altering the molecule's behavior in a biological system.

Substituents on the benzophenone scaffold exert both steric and electronic effects that modulate molecular reactivity and interactions with biological targets.

| Substituent | Position | Hammett Constant (σp) | Electronic Effect |

| -Cl | para | +0.23 | Electron-withdrawing |

| -CH₃ | para | -0.17 | Electron-donating |

| -NO₂ | para | +0.78 | Strongly electron-withdrawing |

| -OCH₃ | para | -0.27 | Electron-donating |

Steric Effects: The size and shape of substituents play a critical role in how a molecule fits into a biological target's binding site. The azetidine ring, being a four-membered heterocycle, introduces a specific steric bulk and conformational rigidity. The position of the azetidinomethyl group at the 3-position of the phenyl ring will dictate its spatial orientation relative to the rest of the molecule, influencing potential interactions.

The ability of a molecule to adopt different spatial arrangements, or conformations, is a key determinant of its biological activity. Benzophenone itself is a conformationally flexible molecule, with the two phenyl rings able to rotate around the bonds connecting them to the carbonyl carbon.

In Silico SAR Approaches for Predictive Modeling

Computational methods are invaluable tools in modern drug discovery for predicting the biological activity of compounds and guiding the design of new molecules.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. For benzophenone derivatives, QSAR studies can be used to predict the activity of new analogs based on various molecular descriptors, such as electronic properties (e.g., Hammett constants, dipole moment), steric properties (e.g., molar refractivity, van der Waals volume), and lipophilicity (e.g., logP). A typical QSAR model might take the form:

log(1/C) = c1σ + c2logP + c3*Es + constant

Where C is the concentration required for a certain biological effect, and σ, logP, and Es are descriptors for electronic, lipophilic, and steric properties, respectively.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. Molecular docking studies of this compound could provide insights into its binding mode and identify key interactions, such as hydrogen bonds or hydrophobic interactions, with the target's active site.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target over time. These simulations can help to assess the stability of the ligand-target complex and to understand the role of conformational changes in the binding process.

The application of these in silico methods can significantly accelerate the process of lead optimization by allowing for the virtual screening of large numbers of compounds and providing a deeper understanding of the molecular basis of their activity.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a hypothetical series of analogs of this compound, a QSAR model would be developed by systematically modifying its core structure and measuring the corresponding changes in a specific biological activity (e.g., enzyme inhibition, receptor binding).

The development process involves several key steps:

Data Set Selection: A diverse set of benzophenone analogs with a significant range of biological activities would be compiled.

Descriptor Calculation: A wide array of molecular descriptors would be calculated for each analog. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: (e.g., Hammett constants, dipole moment) which describe the electronic properties of substituents.

Steric Descriptors: (e.g., Taft steric parameters, molar refractivity) which relate to the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., logP) which quantify the molecule's lipophilicity.

Topological Descriptors: (e.g., connectivity indices) which describe the atomic arrangement and bonding.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to create an equation that links the descriptors (independent variables) to the biological activity (dependent variable).

For instance, a hypothetical QSAR study on benzophenone derivatives as antimalarial agents found that a combination of steric and electronic descriptors could predict activity. nih.gov An increase in the molar volume of a substituent at a particular position might negatively impact activity, while the presence of an electron-withdrawing group at another position could be beneficial.

Table 1: Hypothetical QSAR Descriptors and Their Potential Impact on Activity

| Descriptor | Property Measured | Potential Influence on Activity of Benzophenone Analogs |

|---|---|---|

| LogP | Lipophilicity | May positively correlate with cell membrane permeability up to an optimal point. |

| Molar Refractivity (MR) | Molecular Volume/Polarizability | Can indicate steric hindrance or favorable van der Waals interactions at the binding site. |

| Dipole Moment | Polarity | Influences solubility and potential for dipole-dipole interactions with the target. |

| Hammett Constant (σ) | Electronic Effect of Substituent | Indicates whether a substituent is electron-donating or electron-withdrawing, affecting target interaction. |

3D-QSAR Techniques (e.g., CoMFA, CoMSIA) for Spatial Property Mapping

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding by considering the three-dimensional properties of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are instrumental in mapping the spatial regions around a molecule where specific properties are favorable or unfavorable for activity.

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the aligned molecules and a probe atom placed at various grid points. The resulting energy values are then correlated with biological activity using PLS analysis. The output is often visualized as 3D contour maps:

Green Contours: Indicate regions where bulky groups enhance activity.

Yellow Contours: Indicate regions where bulky groups decrease activity.

Blue Contours: Show areas where positive charge is favorable.

Red Contours: Show areas where negative charge is favorable.

CoMSIA is similar to CoMFA but uses a Gaussian function, which provides a smoother representation of the molecular fields. In addition to steric and electrostatic fields, CoMSIA can also model hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, offering a more comprehensive analysis.

For the this compound scaffold, a 3D-QSAR study would involve aligning a series of its analogs and generating these contour maps. The maps could, for example, reveal that a bulky, electropositive substituent on the azetidine ring is beneficial for activity, while a sterically hindered group near the 4'-chloro position is detrimental.

Ligand-Based and Structure-Based Design Principles for Virtual Screening

When the 3D structure of the biological target is unknown, ligand-based design principles are employed. patsnap.com This approach relies on the information derived from a set of known active molecules. A key technique is pharmacophore modeling , which identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. slideshare.net This pharmacophore model can then be used as a 3D query to screen large chemical databases for novel compounds that match the required features, a process known as virtual screening. mdpi.com

If the 3D structure of the target protein is available (e.g., from X-ray crystallography or NMR), structure-based design is the preferred approach. This involves:

Molecular Docking: Computational algorithms are used to predict the preferred orientation and binding affinity of a ligand within the active site of the target protein. For this compound, docking studies could reveal key interactions, such as a hydrogen bond between the carbonyl oxygen and a specific amino acid residue, or a hydrophobic interaction involving the chlorophenyl ring.

De Novo Design: Algorithms can design novel molecules from scratch that are complementary in shape and chemical properties to the target's binding site.

Virtual Screening: Large compound libraries can be docked into the target's active site in silico to prioritize a smaller, more manageable set of compounds for experimental testing. broadinstitute.org

Both ligand- and structure-based approaches are powerful tools in drug discovery that can accelerate the identification of lead compounds by focusing synthetic and screening efforts on molecules with a higher probability of being active.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Advanced Characterization Techniques for Functional Material Investigations

Thermal Analysis for Material Stability and Phase Transitions

Thermal analysis is a cornerstone for evaluating the stability and performance of materials under varying temperature regimes. For 3-Azetidinomethyl-4'-chlorobenzophenone , techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide critical data on its thermal behavior.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry is instrumental in identifying thermal transitions such as glass transitions (Tg) and melting points (Tm). At present, specific DSC data for This compound is not available in the reviewed literature. Generally, benzophenone (B1666685) derivatives can exhibit a range of thermal transitions depending on their specific molecular structure. For context, a broad study on various benzophenone derivatives showed glass transition temperatures ranging from 55–188 °C for amorphous materials and melting temperatures between 118–370 °C for crystalline ones. mdpi.com However, without direct experimental analysis of This compound , its specific thermal transition temperatures remain undetermined.

Thermogravimetric Analysis (TGA) for Thermal Decomposition and Stability

Thermogravimetric Analysis provides insights into the thermal stability and decomposition profile of a material. This is crucial for determining the upper temperature limits for processing and application. There is currently no specific TGA data published for This compound . A review of a series of benzophenone-based derivatives indicated high thermal stability, with decomposition temperatures (Td) recorded in the range of 218–553 °C. mdpi.com This suggests that the benzophenone core imparts significant thermal robustness, a property that might be shared by This compound . However, empirical TGA measurement is necessary for confirmation.

Rheological Properties of Solutions and Polymeric Composites

The study of rheological properties, which describes how a material deforms and flows, is essential if This compound were to be incorporated into solutions or polymeric composites for applications like coatings or films. Information regarding the viscosity, shear thinning/thickening behavior, and viscoelastic properties would be vital for processing and predicting the final material's mechanical behavior. As of now, there is no available research detailing the rheological properties of solutions or composites containing This compound .

Electrochemical Behavior and Redox Potentials

The electrochemical properties of a compound, including its oxidation and reduction potentials, are key to its application in electronic devices such as organic light-emitting diodes (OLEDs) or sensors. The benzophenone moiety is known for its electrochemical activity. mdpi.com Understanding the redox behavior of This compound would require techniques like cyclic voltammetry. This would allow for the determination of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for designing electronic devices. Currently, there are no published studies on the specific electrochemical behavior and redox potentials of This compound .

Characterization of Thin Films and Surface Morphologies

For applications in electronics or as functional coatings, the ability of This compound to form uniform thin films and the resulting surface morphology are of high importance. Techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are used to visualize the surface topography, roughness, and microstructure of such films. Studies on other benzophenone derivatives have shown that they can form non-homogeneous, coarse structural films, and their morphology can be influenced by factors such as the concentration of the benzophenone derivative and environmental conditions like humidity. researchgate.net However, without specific experimental data, the thin-film forming ability and surface morphology of This compound remain uncharacterized.

Emerging Research Directions and Future Outlook for Azetidinomethyl Benzophenone Chemistry

Integration with Supramolecular Chemistry for Self-Assembly and Host-Guest Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful toolkit for the bottom-up construction of complex and functional chemical systems. The unique structural features of 3-Azetidinomethyl-4'-chlorobenzophenone make it an intriguing candidate for integration into supramolecular assemblies.

The benzophenone (B1666685) core, with its aromatic rings and carbonyl group, can participate in a variety of non-covalent interactions, including π-π stacking, hydrogen bonding (to the carbonyl oxygen), and hydrophobic interactions. The incorporation of a 4'-chloro substituent can introduce halogen bonding capabilities, a directional interaction that is increasingly being exploited in crystal engineering and the design of self-assembling systems.

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, introduces a polar and potentially cationic center (upon protonation or quaternization) into the molecule. This feature opens up possibilities for electrostatic interactions and hydrogen bonding, which are fundamental to many host-guest systems. For instance, the protonated azetidinium ion could act as a guest for macrocyclic hosts such as crown ethers or cyclodextrins, which are known to bind cationic species.